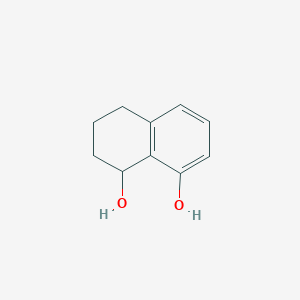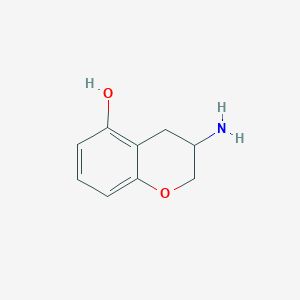
1,2,3,4-Tetrahydronaphthalene-1,8-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydronaphthalene-1,8-diol is a chemical compound that belongs to the class of organic compounds known as naphthalenes. It is a derivative of 1,2,3,4-tetrahydronaphthalene, which is a partially hydrogenated form of naphthalene. This compound is characterized by the presence of two hydroxyl groups (-OH) attached to the first and eighth carbon atoms of the tetrahydronaphthalene ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydronaphthalene-1,8-diol can be synthesized through various methods. One common approach involves the catalytic hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene, followed by hydroxylation at the 1 and 8 positions. The hydrogenation process typically employs nickel catalysts under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation reactors. The hydroxylation step can be achieved using oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of suitable catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydronaphthalene-1,8-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diol to other hydrogenated forms.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides (e.g., HCl, HBr) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various hydrogenated forms of the compound.
Substitution: Halogenated derivatives and other substituted products.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydronaphthalene-1,8-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,3,4-tetrahydronaphthalene-1,8-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. The compound can act as a hydrogen donor or acceptor, influencing redox reactions and other biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated form of naphthalene without hydroxyl groups.
1,2,3,4-Tetrahydronaphthalene-1,4-diol: A similar compound with hydroxyl groups at the 1 and 4 positions.
Naphthalene: The parent compound, fully aromatic without hydrogenation.
Uniqueness
1,2,3,4-Tetrahydronaphthalene-1,8-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C10H12O2 |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
1,2,3,4-tetrahydronaphthalene-1,8-diol |
InChI |
InChI=1S/C10H12O2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,9,11-12H,2,4,6H2 |
Clé InChI |
QVJBDLAPPUAWKW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C(C1)C=CC=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azaspiro[4.5]decan-8-amine](/img/structure/B11918598.png)





![7-Chlorooxazolo[4,5-c]pyridine](/img/structure/B11918640.png)


![2H-Naphtho[2,3-C][1,2]oxazete](/img/structure/B11918651.png)




